MK-2048

HIV-1 integrase drug resistance INSTI

Studying drug-resistant HIV-1? First-generation INSTIs lose >50-fold activity against N155H and Q148H mutants, confounding resistance research. MK-2048 is a second-generation INSTI retaining near-wild-type potency against these key mutants. • WT IC50: 2.3 nM | N155H: 4.2 nM | Q148H+G140S: 22 nM (vs. >500 nM for raltegravir) • Only ~10-fold IC50 spread across mutants - a superior positive control for HTS normalization • Ideal selective agent for resistance-barrier mapping and PI/RTI combination synergy assays

Molecular Formula C21H21ClFN5O4
Molecular Weight 461.9 g/mol
CAS No. 869901-69-9
Cat. No. B609081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-2048
CAS869901-69-9
SynonymsMK2048;  MK 2048;  MK-2048
Molecular FormulaC21H21ClFN5O4
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESCCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
InChIInChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1
InChIKeyJSRREMIKIHJGAA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-2048 (CAS 869901-69-9): A Second-Generation HIV-1 Integrase Strand Transfer Inhibitor with a Differentiated Resistance Profile


MK-2048 (CAS 869901-69-9) is a small-molecule HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck [1]. It belongs to the same class as raltegravir, elvitegravir, and dolutegravir, but is structurally distinct through its dihydroxypyrimidine carboxamide scaffold [2]. Unlike first‑generation INSTIs, MK-2048 was designed to retain activity against common integrase mutants that confer resistance to raltegravir and elvitegravir [1]. This baseline resistance‑sparing profile is the foundation of its differentiation for procurement decisions involving drug‑resistant HIV‑1 research or preclinical development.

Why MK-2048 Cannot Be Interchanged with Raltegravir or Elvitegravir in Resistance Research


Within the INSTI class, small changes in the inhibitor scaffold produce dramatically different susceptibility profiles against common HIV‑1 integrase mutants [1]. For example, raltegravir and elvitegravir lose >50‑fold activity against the N155H or Q148H single mutants, whereas MK-2048 retains near‑wild‑type potency against these same mutants [1]. Therefore, selecting MK-2048 based solely on its class label (INSTI) would be scientifically invalid for experiments involving resistant virus strains. The quantitative evidence below demonstrates exactly where MK-2048 delivers verifiable differentiation relative to the closest analogs.

Quantitative Evidence: Where MK-2048 Outperforms Raltegravir and Elvitegravir in Resistance Panels


Superior Retention of Potency Against the Clinically Relevant N155H Integrase Mutant

In a direct head‑to‑head biochemical strand‑transfer assay using purified HIV‑1 integrase, MK-2048 exhibited an IC50 of 4.2 nM against the N155H mutant, compared to raltegravir with an IC50 >100 nM under identical conditions [1]. This represents a >24‑fold lower IC50 for MK-2048, meaning the target compound retains high potency where raltegravir essentially loses activity.

HIV-1 integrase drug resistance INSTI N155H mutant

Activity Against the High‑Level Resistance Double Mutant Q148H+G140S

In the same biochemical assay against the Q148H+G140S double mutant, MK-2048 showed an IC50 of 22 nM, whereas raltegravir exceeded 500 nM and elvitegravir exceeded 500 nM [1]. MK-2048 thus retains a measurable IC50 (22 nM) while both comparators lose quantifiable activity above 500 nM, a >22‑fold difference in absolute IC50 values.

Q148H G140S double mutant integrase resistance MK-2048

Cellular Antiviral Activity Against Wild‑Type HIV‑1: Comparable to Raltegravir but With Broader Mutant Coverage

In a cross‑study comparable analysis of MT‑4 cell‑based HIV‑1 replication assays, MK-2048 exhibited an EC50 of 0.2 nM against wild‑type HIV‑1 [1], while raltegravir in the same cell type under similar conditions showed an EC50 of 0.3 nM [2]. The wild‑type potencies are within a factor of 1.5, meaning MK-2048 does not sacrifice wild‑type activity to gain mutant coverage. However, unlike raltegravir, MK-2048 simultaneously maintains <10 nM EC50 against N155H and Q148H single mutants (data from same source).

EC50 HIV-1 replication MT-4 cells antiviral potency

Maintained Selectivity Index (>5000) Despite Mutant Activity

In MT‑4 cells, MK-2048 showed a CC50 (50% cytotoxic concentration) >1 μM, with an EC50 of 0.2 nM against wild‑type HIV‑1, yielding a selectivity index (SI) >5000 [1]. For comparison, raltegravir in analogous assays typically reports SI >1000–2000, but the key differentiator is that MK-2048 maintains this high SI while also inhibiting N155H and Q148H mutants at sub‑10 nM concentrations. No direct head‑to‑head cytotoxicity data against raltegravir is available for the same mutant panel, so this is supporting evidence for safety margin.

cytotoxicity CC50 selectivity index MK-2048

Optimal Research and Industrial Scenarios for MK-2048 (CAS 869901-69-9)


Resistance Mechanism Studies: Profiling Integrase Mutations that Escape Raltegravir but Not MK-2048

Based on the quantitative evidence that MK-2048 retains IC50 values of 4.2 nM (N155H) and 22 nM (Q148H+G140S) while raltegravir exceeds 100 nM and 500 nM respectively [1], researchers should prioritize MK-2048 for studies aimed at identifying the genetic barrier to resistance or mapping novel integrase mutations that emerge under drug pressure. Use MK-2048 as the selective agent to discover mutants that are uniquely resistant to second‑generation INSTIs, a design that is impossible with raltegravir.

Preclinical Evaluation of Combination Therapies for Multi‑Drug‑Resistant HIV‑1

Because MK-2048 maintains sub‑nanomolar EC50 against wild‑type HIV‑1 (0.2 nM) and retains activity against clinically isolated raltegravir‑resistant viruses [1], it is the appropriate INSTI candidate for combination synergy assays with protease or reverse transcriptase inhibitors when the viral background contains known integrase mutations (e.g., N155H, Q148H). Procurement of MK-2048 over generic raltegravir ensures that any observed synergy is not confounded by complete loss of integrase inhibition.

High‑Content Screening for Novel Integrase Inhibitors Using Resistant Enzyme Panels

The quantitative IC50 data for MK-2048 against wild‑type (2.3 nM), N155H (4.2 nM), and Q148H+G140S (22 nM) integrase [1] establishes a three‑point reference curve. Industrial screening labs should include MK-2048 as a positive control in HTS campaigns that use mutant integrase panels. Its known, narrow spread of IC50 values across these mutants (only 10‑fold difference) makes it a superior control compound compared to raltegravir, which shows >250‑fold loss against the same mutants, preventing plate‑to‑plate normalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-2048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.